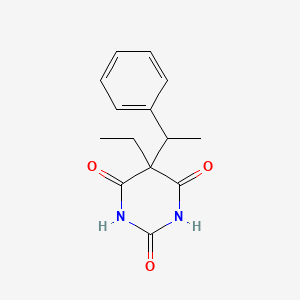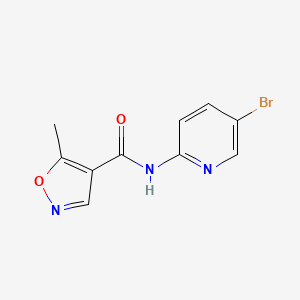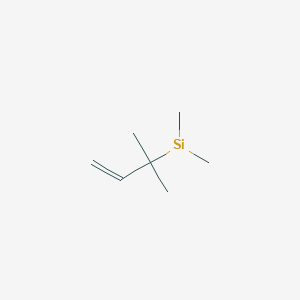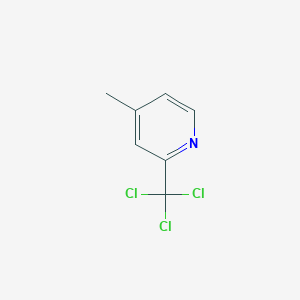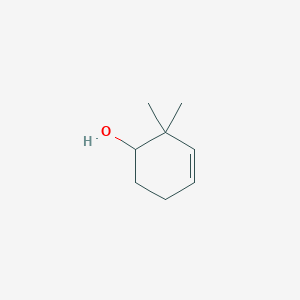![molecular formula C18H14BrN5O4 B14460317 1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- CAS No. 68084-18-4](/img/structure/B14460317.png)
1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-1-naphthylamine in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a marker in diagnostic assays.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the bromine and nitro groups can engage in electrophilic and nucleophilic interactions. These properties make it a versatile compound in both chemical reactions and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenamine, 4-nitro-: Similar in structure but lacks the azo and bromine groups.
4-Bromo-1-naphthalenamine: Contains the bromine and naphthylamine moieties but lacks the azo linkage.
1-Amino-4-nitronaphthalene: Similar nitro and amino groups but different overall structure.
Uniqueness
1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl- is unique due to the combination of its azo linkage, bromine, and nitro groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific interactions and stability under various conditions.
Propriétés
Numéro CAS |
68084-18-4 |
|---|---|
Formule moléculaire |
C18H14BrN5O4 |
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H14BrN5O4/c1-2-20-15-7-8-16(13-6-4-3-5-12(13)15)21-22-18-14(19)9-11(23(25)26)10-17(18)24(27)28/h3-10,20H,2H2,1H3 |
Clé InChI |
ZZOIADZSKZGBIZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


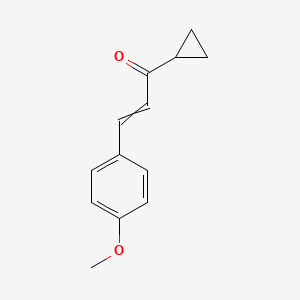
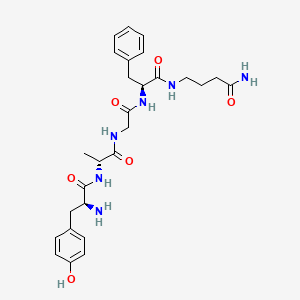

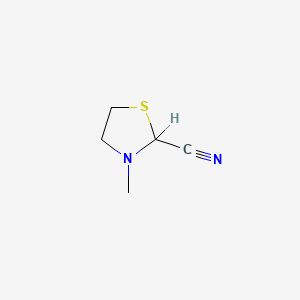
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

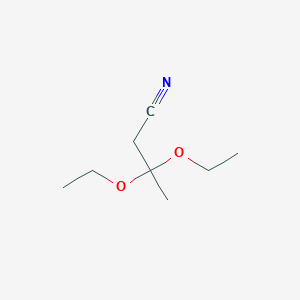
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)

